molecular formula C15H21BrN2OSSi B13106320 1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole

1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole

Cat. No.: B13106320
M. Wt: 385.4 g/mol
InChI Key: UMKFYRDBGVTHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a bromine atom, a methylthio group, and a trimethylsilyl group attached to an imidazole ring

Preparation Methods

The synthesis of 1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group using benzyl chloride and a base such as sodium hydride.

    Methylthio group addition: This can be achieved by reacting the intermediate with a methylthiolating agent such as methylthiol or dimethyl disulfide.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Deprotection: The benzyloxy group can be removed using hydrogenation or acidic conditions to yield the corresponding hydroxyl group.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Deprotecting agents: Hydrogen gas with a palladium catalyst, hydrochloric acid.

Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole has several scientific research applications, including:

    Synthetic Organic Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique functional groups make it a valuable scaffold for the design of new drugs with potential therapeutic effects.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Material Science: The compound’s structural features make it suitable for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and methylthio groups can influence the compound’s reactivity and binding affinity, while the trimethylsilyl group can enhance its stability and solubility.

Comparison with Similar Compounds

1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole can be compared with similar compounds such as:

    1-((Benzyloxy)methyl)-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole: Lacks the bromine atom, which may result in different reactivity and applications.

    1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-1H-imidazole: Lacks the trimethylsilyl group, which may affect its stability and solubility.

    1-((Benzyloxy)methyl)-5-bromo-4-(trimethylsilyl)-1H-imidazole: Lacks the methylthio group, which may influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C15H21BrN2OSSi

Molecular Weight

385.4 g/mol

IUPAC Name

[5-bromo-2-methylsulfanyl-1-(phenylmethoxymethyl)imidazol-4-yl]-trimethylsilane

InChI

InChI=1S/C15H21BrN2OSSi/c1-20-15-17-14(21(2,3)4)13(16)18(15)11-19-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3

InChI Key

UMKFYRDBGVTHGA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(N(C(=N1)SC)COCC2=CC=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.